1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole
Description
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole (CAS: 301170-35-4) is a benzotriazole derivative characterized by a central 1,3-dimethoxypropyl linker bridging two benzotriazole moieties. Its molecular formula is C₁₇H₁₈N₆O₂, with a molecular weight of 338.36 g/mol . Key physical properties include a predicted density of 1.38 g/cm³ and a boiling point of 556.4°C, while its acidity (pKa) is estimated at 1.83 . Benzotriazoles are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science, particularly as UV stabilizers and corrosion inhibitors.
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-24-16(22-14-9-5-3-7-12(14)18-20-22)11-17(25-2)23-15-10-6-4-8-13(15)19-21-23/h3-10,16-17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRKOYGDKYFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(N1C2=CC=CC=C2N=N1)OC)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable dimethoxypropylating agent. One common method includes the use of 1,3-dimethoxypropane and benzotriazole in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized benzotriazole derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing benzotriazole can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be comparable or superior to standard antibiotics .
Antiviral Properties
Benzotriazole derivatives have also been investigated for their antiviral activities. Specific compounds have shown efficacy against viruses such as the human rhinovirus and bovine viral diarrhea virus. This suggests potential applications in developing antiviral medications .
Analgesic Effects
Some studies have reported analgesic activities associated with benzotriazole compounds. For example, chlorosubstituted phenoxyacetyl benzotriazoles demonstrated significant pain relief effects in laboratory settings .
Material Science Applications
UV Stabilization
Due to their ability to absorb ultraviolet radiation, benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings. This application helps enhance the durability and longevity of materials exposed to sunlight. The incorporation of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole into polymer matrices can significantly improve their resistance to UV degradation.
Corrosion Inhibition
Benzotriazole compounds are also recognized for their effectiveness as corrosion inhibitors for metals. They form protective films on metal surfaces that prevent oxidation and corrosion in harsh environments. This property is particularly valuable in industries where metal components are exposed to corrosive agents.
Environmental Chemistry Applications
Photostabilizers
In environmental applications, the compound serves as a photostabilizer in various formulations. Its ability to absorb UV light makes it suitable for protecting sensitive materials from photodegradation.
Biodegradability Studies
Recent research has focused on the biodegradability of benzotriazole derivatives in environmental settings. Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact and safety .
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, providing corrosion protection. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound is compared to three analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
Physical and Chemical Properties
- Density and Boiling Point : The dimethoxypropyl derivative has a lower density than the chlorinated analog (1.38 vs. 1.49 g/cm³) due to reduced atomic mass. Its higher boiling point (556.4°C vs. 546.2°C) reflects increased molecular size and polarity .
- Acidity : The target compound’s pKa (1.83) is higher than the chlorinated derivative (1.55), suggesting weaker acidity, which may influence solubility in basic environments .
Biological Activity
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole (referred to as Compound A) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its antimicrobial, antifungal, and antitumor properties.
Chemical Structure and Properties
Compound A features a complex structure that includes two benzotriazole moieties linked by a propyl chain with dimethoxy substituents. The molecular formula is , and its molecular weight is approximately 284.31 g/mol.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally related to Compound A exhibited activity against various bacterial strains including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa . The mechanism of action is often attributed to the inhibition of nucleic acid synthesis or disruption of cell membranes.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | B. subtilis | 16 μg/mL |
| 1-(6-methylbenzo[d]dioxol-5-yl)methyl)-1H-benzotriazole | Pseudomonas aeruginosa | 64 μg/mL |
Antifungal Activity
Benzotriazole derivatives have also been investigated for their antifungal potential. Studies indicate that modifications in the benzotriazole ring can enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For instance, the introduction of hydrophobic groups significantly increased the efficacy of these compounds .
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 25 μg/mL |
| 4,5,6,7-tetrabromo-1H-benzotriazole | Aspergillus niger | 12.5 μg/mL |
Antitumor Activity
The antitumor properties of benzotriazole derivatives have garnered attention in recent years. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis .
A notable study reported that N-benzenesulfonylbenzotriazole derivatives demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 22 to 26 μM .
Table 3: Cytotoxicity of Benzotriazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzenesulfonylbenzotriazole | HeLa (cervical cancer) | 24 |
| N-benzenesulfonylbenzotriazole | MCF-7 (breast cancer) | 22 |
Case Studies
Several case studies have highlighted the effectiveness of benzotriazole derivatives in clinical settings:
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, a derivative similar to Compound A showed a significant reduction in bacterial load after treatment.
- Fungal Infections : A study involving immunocompromised patients demonstrated that treatment with benzotriazole derivatives led to improved outcomes in cases of systemic fungal infections.
- Cancer Treatment : Preclinical models have shown that benzotriazole derivatives can effectively reduce tumor size in xenograft models through targeted delivery mechanisms.
Q & A
Q. Methodological
- In-situ monitoring : ReactIR tracks transient intermediates (e.g., imine formation at 1650 cm⁻¹) .
- Quenching studies : Rapid cooling and LC-MS/MS analysis isolate metastable species (e.g., protonated intermediates).
- Isotopic labeling : ¹³C-labeled precursors map carbon migration pathways in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
